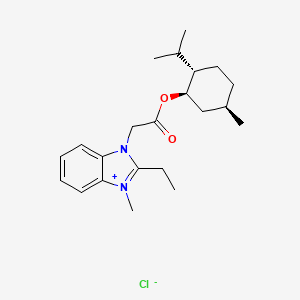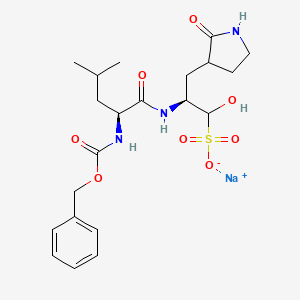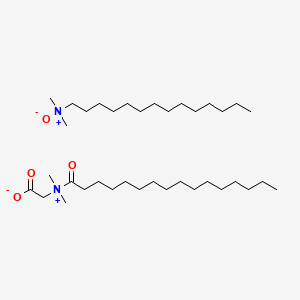
Glyminox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyminox (Savvy) is a vaginal gel formulation of C31G developed by Biosyn as a potential contraceptive and for the potential prevention of transmission of sexually transmitted diseases, including HIV infection.
Wissenschaftliche Forschungsanwendungen
Glyminox in Disease Prevention and Contraception
Glyminox, known as Savvy, is a vaginal gel formulation developed by Biosyn. It has been studied for its potential as a contraceptive and for preventing the transmission of sexually transmitted diseases, including HIV. Research has focused on its application in treating Chlamydia and reducing herpes simplex virus shedding (Witherell, 2004).
Glycomics and Glycoscience Research
Glycomics, the study of glycan molecules synthesized by organisms, is an emerging field in post-genomics. It involves the comprehensive investigation of structures, interactive pathways, and changes of glycans affecting biological systems. The field of glycomics encompasses the categorization and characterization of glycomolecules, focusing on how glycan structures relate to biological and chemical processes (Lieth et al., 2004). Additionally, translational glycobiology, a subfield, focuses on glycoscience-based research aimed at alleviating human suffering, integrating clinical medicine and glycoscience (Sackstein, 2016).
Glyoxalase System Research
The glyoxalase system, discovered in 1913, has been a subject of interest, particularly in understanding its role in enzymatic defense against dicarbonyl glycation. This system, involving glyoxalase I and II, is significant in studying cellular metabolism and stress, and its regulation is now being explored in contexts such as aging, disease, and drug resistance (Rabbani & Thornalley, 2014).
Methylglyoxal Detection and Measurement
Methylglyoxal (MG), a reactive alpha-dicarbonyl, is a major physiological substrate of the cytosolic glyoxalase system. Its accumulation, also known as dicarbonyl stress, is implicated in tissue damage in aging and disease. Measurement of MG is crucial in physiological studies and for the development of glyoxalase 1 inducer and inhibitor therapeutics. Various methods, including liquid chromatography-tandem mass spectrometry, have been developed for its detection and quantification in physiological samples (Rabbani & Thornalley, 2014).
Impact on Endometrial Cells and Fertility
Studies have shown that certain compounds like 2,3,7,8-Tetrachlorodibenzo-p-dioxin can increase Glycodelin (GdA) production in human endometrial cells. This increase in GdA, an immunosuppressive endometrial glycoprotein critical for embryonic implantation, might influence human female fertility (Mueller et al., 2005).
Advances in Glycomics Data Management
With the growth of glycomics research, there has been a need for databases and bioinformatics platforms to manage diverse datasets generated by this field. The Consortium for Functional Glycomics (CFG) has been instrumental in developing these platforms, promoting the integration and dissemination of glycomics data (Raman et al., 2006).
Eigenschaften
CAS-Nummer |
664323-11-9 |
|---|---|
Produktname |
Glyminox |
Molekularformel |
C36H74N2O4 |
Molekulargewicht |
598.998 |
IUPAC-Name |
1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-1-oxo-, inner salt, mixt with N,N-dimethyl-1-tetradecanamine N-oxide |
InChI |
InChI=1S/C20H39NO3.C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21(2,3)18-20(23)24;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-18H2,1-3H3;4-16H2,1-3H3 |
InChI-Schlüssel |
KALYGJOYPFFBRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC([N+](C)(CC([O-])=O)C)=O.CCCCCCCCCCCCCC[N+](C)([O-])C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Glyminox; Savvy |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
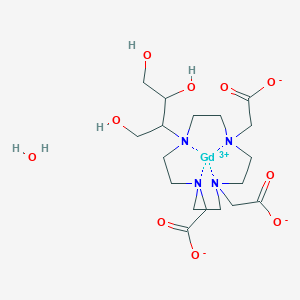


![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

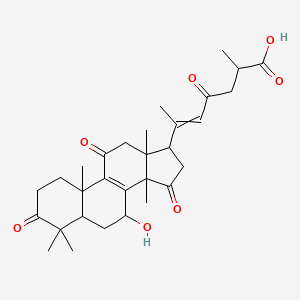

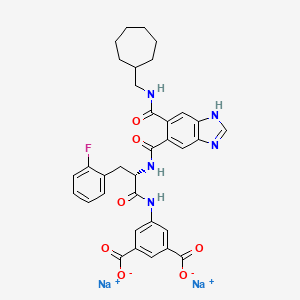
![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)
![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)
